molecular formula C8F18O4 B1317660 1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane CAS No. 64028-04-2

1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane

Cat. No.: B1317660
CAS No.: 64028-04-2
M. Wt: 502.05 g/mol
InChI Key: AVSJNFOUJLIQJM-UHFFFAOYSA-N
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Description

The compound 1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane is a highly fluorinated ether characterized by a central ethane backbone with two symmetric substituents. Each substituent consists of a 1,1,2,2-tetrafluoroethoxy chain further modified by a trifluoromethoxy (-OCF₃) group. This structure confers exceptional chemical inertness, thermal stability, and low polarizability, making it suitable for specialized applications such as high-performance lubricants, heat-transfer fluids, or dielectric materials in electronics.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F18O4/c9-1(10,27-3(13,14)5(17,18)29-7(21,22)23)2(11,12)28-4(15,16)6(19,20)30-8(24,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSJNFOUJLIQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3O(CF2CF2O)3CF3, C8F18O4
Record name 2,5,8,11-Tetraoxadodecane, 1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,12-octadecafluoro-
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00542617
Record name Perfluoro-2,5,8,11-tetraoxadodecane
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Molecular Weight

502.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64028-04-2
Record name Perfluoro-2,5,8,11-tetraoxadodecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-2,5,8,11-tetraoxadodecane
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Biological Activity

1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane is a complex fluorinated compound known for its unique chemical properties and potential biological activities. This article explores its biological activity through various studies and findings.

The compound's molecular formula is C6F10O2C_6F_{10}O_2, with a molecular weight of 294.05 g/mol. It belongs to the class of hydrofluoroethers and exhibits high chemical stability and low boiling points, making it suitable for various applications.

PropertyValue
Molecular FormulaC₆F₁₀O₂
Molecular Weight294.05 g/mol
Boiling PointLow
SolubilityHigh in polar solvents

Synthesis and Reactivity

The synthesis of this compound typically involves the fluorination of halogenated dioxolanes. The reaction conditions often include the use of catalysts such as chromium oxide at elevated temperatures (150°C to 350°C) to achieve desired yields and purity levels .

Environmental Impact

The persistence of PFAS in the environment raises concerns about bioaccumulation and long-term ecological effects. Some fluorinated compounds have been shown to accumulate in living organisms and can lead to significant environmental contamination . The mobility of these compounds in water makes them particularly concerning for groundwater contamination.

Case Study 1: Human Health Impact

A comprehensive review highlighted the epidemiological evidence linking PFAS exposure to various health outcomes. For instance, populations exposed to high levels of PFAS have demonstrated increased incidences of liver disease and adverse reproductive outcomes . While direct studies on the specific compound are scarce, its structural similarity to other PFAS suggests potential health risks.

Case Study 2: Environmental Persistence

Field studies have established that certain PFAS can remain in mammalian tissues for extended periods. This bioaccumulation can lead to increasing concentrations up the food chain. The persistence and mobility of such compounds necessitate ongoing monitoring and research efforts to evaluate their ecological impacts .

Scientific Research Applications

Applications in Materials Science

Fluorinated Polymers
The compound is utilized in the synthesis of fluorinated polymers which exhibit excellent thermal stability and chemical resistance. These polymers are essential in applications such as:

  • Coatings : Used for protective coatings in harsh environments due to their non-stick properties and resistance to solvents.
  • Membranes : Employed in gas separation membranes that require selective permeability.

Table 1: Properties of Fluorinated Polymers

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Non-stick CharacteristicsYes

Pharmaceutical Applications

Drug Delivery Systems
The compound's unique chemical structure allows it to be integrated into drug delivery systems. Its fluorinated nature enhances the solubility and bioavailability of certain drugs. Research has shown that incorporating this compound into liposomes can improve the pharmacokinetics of therapeutic agents.

  • Case Study : A study demonstrated that liposomal formulations containing this compound exhibited a higher retention time in circulation compared to traditional formulations, leading to increased efficacy of the delivered drug .

Environmental Applications

Fluorinated Compounds in Environmental Studies
Research indicates that compounds like 1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane can be used to study the behavior of fluorinated substances in the environment. They serve as tracers in hydrology studies due to their stability and resistance to degradation.

  • Case Study : In a study examining groundwater contamination, this compound was used as a tracer to understand the movement and degradation of other pollutants within aquifers .

Comparison with Similar Compounds

Key Compounds for Comparison:

Target Compound : 1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane (inferred properties).

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (CAS 358-39-4) .

1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (CAS 406-78-0) .

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane (CAS 2356-62-9) .

1,1,2,2-Tetrafluoroethane (Freon 134, CAS 359-35-3) .

Comparative Analysis Table

Property Target Compound (Inferred) 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane 1,1,2,2-Tetrafluoroethane
Molecular Formula C₈H₄F₁₄O₄ (estimated) C₆H₆F₈O₂ C₄H₃F₇O C₃HF₇O C₂H₂F₄
Molecular Weight ~500 g/mol (estimated) 262.10 g/mol 200.05 g/mol 200.05 g/mol 102.03 g/mol
Boiling Point High (>200°C, inferred) Not reported Not reported Not reported -19.7°C
Thermal Stability Exceptional (due to perfluorinated ethers) High Moderate Moderate Moderate
Applications High-temperature lubricants, dielectric fluids Solvents, specialty chemicals Refrigerants, blowing agents Refrigerants, fire suppressants Refrigerant (Freon 134)
Toxicity Likely low (fluorine inertness) Low Low Low (similar to HFC-227 ) Low

Structural and Functional Differences

  • Fluorine Substitution : The target compound has 14 fluorine atoms, exceeding the 8–10 fluorine atoms in simpler analogs like CAS 358-39-4 and CAS 406-78-0 . This enhances hydrophobicity and chemical resistance.
  • Ether Linkages: The trifluoromethoxy-ethoxy groups in the target compound introduce steric hindrance and electron-withdrawing effects, reducing reactivity compared to non-ether analogs like 1,1,2,2-Tetrafluoroethane .
  • Symmetry: The bis-substituted ethane structure promotes crystallinity and phase stability, unlike mono-substituted derivatives such as CAS 2356-62-9 .

Preparation Methods

Synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane Intermediate

  • This intermediate is synthesized by reacting 1,2-di-tert-butyl-1,1,2,2-tetrafluoroethane with bromoethane under controlled conditions, typically in the presence of a base to facilitate ether formation.
  • Reaction parameters such as temperature (40–60°C), solvent choice (polar aprotic solvents like dimethylacetamide), and catalyst (Lewis acids such as BF3) are optimized to improve yield (~33%) and purity.
  • Purification is achieved by fractional distillation under reduced pressure (10–20 mmHg) to separate the product from unreacted starting materials and side products.

Introduction of Trifluoromethoxy Groups

  • The trifluoromethoxy substituents are introduced by reacting the tetrafluoroethoxy intermediate with trifluoromethoxy-containing reagents such as trifluoromethanesulfonic acid esters or trifluoromethyl ethers.
  • A representative method involves the formation of trifluoromethanesulfonic acid 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl esters, which upon reaction with amines or other nucleophiles under reflux conditions (e.g., 110°C for 48 h) yield the desired trifluoromethoxy-substituted ethers.
  • The reaction is typically carried out in ethanol or dichloromethane, with subsequent washing and drying steps to remove impurities.
  • Purification is performed by silica gel column chromatography using solvent mixtures such as dichloromethane/hexane (1:5) to isolate the pure compound.

Final Assembly and Purification

  • The final compound is assembled by coupling the trifluoromethoxy-substituted ether units onto the ethane backbone, often via nucleophilic substitution or etherification reactions.
  • Reaction conditions are carefully controlled to avoid decomposition of sensitive fluorinated groups.
  • The product is purified by distillation under reduced pressure or chromatographic techniques to achieve high purity (>98%) suitable for research and industrial applications.

Reaction Parameters and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Temperature 40–60°C for ether formation; 110°C for trifluoromethoxy substitution Balances reaction rate and side reactions
Solvent Polar aprotic (DMA), ethanol, dichloromethane Enhances solubility and reaction efficiency
Catalyst Lewis acids (BF3) or bases Promotes electrophilic substitution
Reaction Time 24–48 hours Ensures complete conversion
Pressure Reduced pressure (10–20 mmHg) for distillation Prevents thermal decomposition

Analytical Characterization Supporting Preparation

  • ¹⁹F NMR Spectroscopy: Confirms fluorine environments; characteristic chemical shifts for CF2 and CF3 groups between -120 to -140 ppm.
  • FT-IR Spectroscopy: Identifies C-F stretching (1150–1250 cm⁻¹) and C-O-C ether linkages (1050–1100 cm⁻¹).
  • GC-MS: Assesses purity and molecular weight; molecular ion peaks consistent with expected mass (~414 m/z for trifluoromethoxy esters).
  • Elemental Analysis: Matches theoretical C, F, O percentages confirming compound composition.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Purification Method Notes
Ether formation 1,2-di-tert-butyl-1,1,2,2-tetrafluoroethane + bromoethane, BF3 catalyst, 40–60°C ~33 Fractional distillation (10–20 mmHg) Polar aprotic solvent preferred
Trifluoromethoxy substitution Trifluoromethanesulfonic acid esters, amines, reflux in ethanol at 110°C for 48 h 20–80 Silica gel chromatography (DCM:Hexane 1:5) Reaction time critical
Final coupling and purification Nucleophilic substitution, reduced pressure distillation >98 purity Distillation or chromatography Avoids decomposition

Research Findings and Practical Considerations

  • The preparation methods require stringent control of moisture and oxygen to prevent side reactions and degradation of fluorinated intermediates.
  • The use of specialized fluorinated reagents and catalysts is essential for selective substitution and high yield.
  • The compound’s stability under reaction and purification conditions allows for its use in advanced applications such as electrolyte solvents in lithium-metal batteries, where its weak coordination with lithium ions enhances performance.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,1,2,2-tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane in laboratory settings?

  • Methodological Answer : Follow hazard codes P201 ("Use only outdoors or in a well-ventilated area"), P210 ("Avoid heat/open flames"), and P202 ("Read all safety precautions before handling") . Use personal protective equipment (PPE), including fluoropolymer-coated gloves and face shields, due to the compound’s fluorinated structure and potential thermal decomposition risks. Store in inert, sealed containers at temperatures below 25°C to prevent degradation .

Q. How can researchers confirm the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity analysis, as demonstrated for structurally similar fluorinated ethers (e.g., HFE-347, 98% purity by GC) . For structural confirmation, use 19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS) to resolve overlapping signals from trifluoromethoxy and tetrafluoroethoxy groups. Cross-reference with NIST spectral libraries .

Q. What are the critical physical properties (e.g., boiling point, solubility) relevant to experimental design?

  • Methodological Answer : Based on analogs like 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane (CAS 358-39-4), the compound likely has a boiling point >140°C and low water solubility (logP ~3.2) due to its fluorinated backbone . Use non-polar solvents (e.g., perfluorinated oils) for solubility optimization. Thermodynamic parameters such as vapor pressure (estimated via Antoine equation) should be modeled using NIST-recommended software .

Advanced Research Questions

Q. How do conflicting reports on thermal stability of fluorinated ethers impact experimental reproducibility?

  • Methodological Answer : Discrepancies arise from decomposition pathways under varying conditions. For example, trifluoromethoxy groups may release HF at >200°C, altering reaction outcomes . To mitigate, conduct thermogravimetric analysis (TGA) coupled with FTIR to identify decomposition products. Document temperature ramp rates and atmospheric conditions (e.g., inert vs. oxidative) to standardize protocols .

Q. What strategies resolve spectral overlaps in 19F^{19}\text{F} NMR for complex fluorinated structures?

  • Methodological Answer : Use 2D 19F^{19}\text{F}-19F^{19}\text{F} COSY or heteronuclear correlation (HETCOR) experiments to distinguish between CF3_3O and CF2_2O moieties. For example, in HFE-347, distinct chemical shifts at δ -75 ppm (CF3_3O) and δ -120 ppm (CF2_2O) were resolved using high-field (>500 MHz) spectrometers .

Q. How can computational modeling predict environmental persistence or bioaccumulation of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate persistence (e.g., half-life in water) and bioaccumulation factors (BCF). For perfluoroalkyl ethers (PFAS), models like EPI Suite may underestimate persistence due to stable C-F bonds; instead, use molecular dynamics simulations to assess hydrolytic stability .

Q. What synthetic routes optimize yield for bis(trifluoromethoxy)ethane derivatives?

  • Methodological Answer : Fluorination via gas-phase HF reactions (e.g., trichloroethylene → trifluoro-2-chloroethane → tetrafluoroethane) achieves >80% yield in multi-step processes . Catalysts like SbF5_5 enhance selectivity, but require rigorous purification to remove residual HF. Monitor reaction progress using in-situ IR spectroscopy .

Data Contradiction Analysis

Q. Why do molecular weight values differ across databases for structurally similar compounds?

  • Analysis : For example, HFE-347 (CAS 406-78-0) is listed as 200.05 g/mol , while 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane (CAS 358-39-4) is 262.10 g/mol . These discrepancies arise from isomeric variations (e.g., trifluoromethoxy vs. tetrafluoroethoxy substitution). Always verify via elemental analysis (EA) or HRMS.

Q. How should researchers address regulatory inconsistencies in hazard classification?

  • Analysis : The compound may fall under EPA’s Significant New Use Rules (SNURs) due to structural similarity to regulated PFAS (e.g., §721.10549) . Consult TSCA inventory updates and EU REACH dossiers to align with regional requirements .

Methodological Tables

Parameter Recommended Technique Reference
Purity AnalysisGC-FID (98% threshold)
Structural Confirmation19F^{19}\text{F} NMR/HRMS
Thermal StabilityTGA-FTIR (10°C/min, N2_2)
Environmental ImpactQSAR/EPI Suite + Molecular Dynamics

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